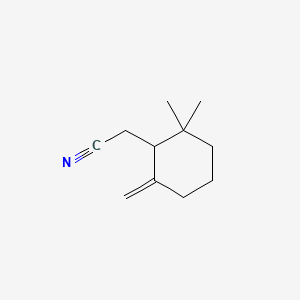
N-(4-Methyl-1H-imidazol-5-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methyl-1H-imidazol-5-yl)formamide is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
N-(4-Methyl-1H-imidazol-5-yl)formamide can be synthesized through several methods. One common approach involves the condensation of 4-methylimidazole with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the formamide group.
Another method involves the use of 4-methylimidazole and formamide in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-(4-Methyl-1H-imidazol-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
科学的研究の応用
N-(4-Methyl-1H-imidazol-5-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(4-Methyl-1H-imidazol-5-yl)formamide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The imidazole ring can also interact with metal ions and other cofactors, modulating the compound’s effects on biochemical pathways.
類似化合物との比較
Similar Compounds
4-Methylimidazole: A precursor in the synthesis of N-(4-Methyl-1H-imidazol-5-yl)formamide, known for its role in various chemical reactions.
Imidazole-4-carboxaldehyde: Another related compound with a formyl group attached to the imidazole ring.
4-Methyl-5-imidazolecarboxaldehyde: Similar in structure but with a carboxaldehyde group instead of a formamide group.
Uniqueness
This compound is unique due to the presence of the formamide group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
N-(5-methyl-1H-imidazol-4-yl)formamide |
InChI |
InChI=1S/C5H7N3O/c1-4-5(8-3-9)7-2-6-4/h2-3H,1H3,(H,6,7)(H,8,9) |
InChIキー |
VLAOOQQWQUOYSK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
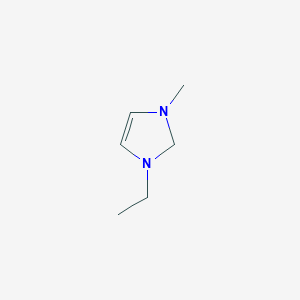
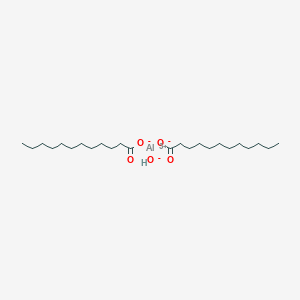
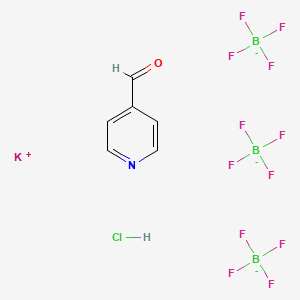
![6-hydroxy-7,14-dimethoxy-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B13778999.png)

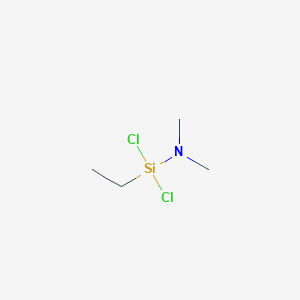

![dipotassium;4-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B13779022.png)

![(1R,2S)-1-Amino-2-ethenyl-N-[(1-methylcyclopropyl)sulfonyl]-cyclopropanecarboxamide](/img/structure/B13779032.png)
